molecular formula C5H11NO B13557202 Methyl 2-methylpropanimidate

Methyl 2-methylpropanimidate

Cat. No.: B13557202
M. Wt: 101.15 g/mol
InChI Key: BPMGFNCDRVFXEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylpropanecarboximidate can be synthesized through several methods. One common method involves the reaction of 2-methylpropanenitrile with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of methyl 2-methylpropanecarboximidate often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpropanecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-methylpropanecarboximidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-methylpropanecarboximidate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylpropanecarboximidate is unique due to its specific functional groups and reactivity, making it a valuable compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds .

Biological Activity

Methyl 2-methylpropanimidate is an organic compound belonging to the class of amides. Its biological activity has been the subject of various studies, particularly in relation to its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula: C5H11N
  • IUPAC Name: Methyl 2-methylpropanamide

The compound's structure includes a methyl group attached to the nitrogen atom of the amide functional group, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential use in drug development for various diseases. Key areas of focus include:

  • Anticancer Activity: Preliminary studies suggest that modifications of amide compounds, including this compound, may exhibit anticancer properties. For instance, structural analogs have shown promising results in inhibiting glioblastoma cell proliferation in vitro .
  • Neuroprotective Effects: Some derivatives of amides have demonstrated neuroprotective effects, potentially increasing neurogenesis and exhibiting anxiolytic activities. These findings indicate a possible role for this compound in neurological disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Receptor Interaction: The compound may interact with specific receptors involved in cellular signaling pathways. For example, certain amide derivatives have been shown to act as antagonists at melanin-concentrating hormone receptors, which could relate to their anxiolytic effects .
  • Cell Membrane Interaction: Research indicates that amides can influence cell membrane fluidity and integrity, potentially affecting cellular uptake and bioavailability of therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of glioblastoma cell proliferation
NeuroprotectiveIncreased neurogenesis; anxiolytic activity
Membrane InteractionAltered membrane fluidity

Case Studies

  • Anticancer Studies : A study analyzing structurally modified amides found that certain derivatives exhibited significant cytotoxicity against glioblastoma cells at low concentrations. This compound's structural features may contribute to similar effects, warranting further exploration .
  • Neurogenesis Research : Another study highlighted the role of specific amide compounds in promoting neurogenesis within the dentate gyrus region of the brain. The anxiolytic properties observed suggest that this compound could be beneficial in treating anxiety disorders .
  • Drug Development : The potential for using this compound as a linker in drug conjugates was explored in patent literature, indicating its versatility in therapeutic applications .

Properties

IUPAC Name

methyl 2-methylpropanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)5(6)7-3/h4,6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMGFNCDRVFXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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